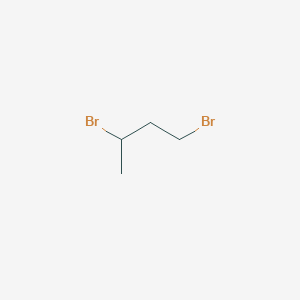

1,3-Dibromobutane

Overview

Description

1,3-Dibromobutane (CAS 107-80-2) is an aliphatic dihalide with the molecular formula C₄H₈Br₂ and a molecular weight of 215.91 g/mol. It is a colorless liquid with a density of 1.78 g/mL at 25°C and a boiling point of 175°C . The compound is insoluble in water and primarily serves as an intermediate in organic synthesis, facilitating the preparation of cyclopropane derivatives and other functionalized molecules via intramolecular Wurtz reactions .

Preparation Methods

Acid-Catalyzed Bromination of 1,3-Butanediol

Reaction Mechanism and Conditions

The acid-catalyzed bromination of diols represents a robust method for synthesizing dibromoalkanes. For 1,3-dibromobutane, this involves reacting 1,3-butanediol with hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the substitution of hydroxyl groups with bromine atoms .

General Procedure :

-

Reactant Preparation : A mixture of 1,3-butanediol and aqueous HBr is prepared in a molar ratio of 1:2.5 to ensure complete di-substitution.

-

Acid Addition : Concentrated H₂SO₄ is added incrementally to control exothermicity, maintaining the temperature below 50°C to prevent side reactions.

-

Reflux and Isolation : The reaction mixture is refluxed for 4–6 hours, after which the organic layer is separated, washed with sodium bicarbonate, and distilled under reduced pressure.

Key Parameters :

-

Temperature : Optimal reflux temperature ranges between 110–130°C.

-

Yield : Reported yields for analogous 1,4-dibromobutane synthesis reach 77–93%1 , suggesting comparable efficiency for the 1,3-isomer under similar conditions.

Challenges and Optimizations

-

Regioselectivity : The secondary hydroxyl group in 1,3-butanediol may exhibit lower reactivity than primary groups, necessitating excess HBr or prolonged reaction times.

-

Byproducts : Incomplete substitution can yield mono-brominated intermediates (e.g., 3-bromobutan-1-ol), which require careful fractional distillation for removal .

Nucleophilic Substitution Using Alkali Metal Bromides

Sodium Bromide and Sulfuric Acid Method

This method adapts the classic halogenation strategy employed for 1,4-dibromobutane , substituting 1,3-butanediol as the precursor. Sodium bromide (NaBr) reacts with H₂SO₄ to generate HBr in situ, which subsequently brominates the diol.

Synthetic Steps :

-

Solution Preparation : Dissolve NaBr in warm water, followed by the addition of 1,3-butanediol.

-

Acid Catalysis : Slowly add concentrated H₂SO₄ to the mixture, ensuring controlled exothermicity.

-

Reflux and Workup : Reflux for 4 hours, cool, and extract the organic layer using dichloromethane (DCM). Purify via distillation.

Performance Metrics :

Comparative Analysis with 1,4-Dibromobutane Synthesis

While the 1,4-isomer benefits from steric accessibility in linear diols, the 1,3-isomer’s branched structure introduces kinetic barriers. For example, Vogel’s textbook method for 1,4-dibromobutane achieves 93% yield after 5 hours of reflux1, whereas this compound synthesis may require extended reaction times (6–8 hours) to compensate for slower secondary substitution.

Radical Bromination of Butane Derivatives

Mechanism and Limitations

Radical bromination of n-butane or 1-butene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) represents a potential route. However, this method suffers from poor regioselectivity, producing mixtures of 1,2-, 1,3-, and 1,4-dibromobutane.

Typical Conditions :

-

Reactants : Butane or 1-butene, NBS, AIBN.

-

Temperature : 60–80°C under UV light.

Purification Strategies

Gas chromatography (GC) or preparative HPLC is essential to isolate this compound from isomer mixtures. The compound’s distinct boiling point (175°C) and refractive index (1.510) aid in identification.

Enzymatic and Catalytic Approaches

Haloalkane Dehalogenase LinB-Catalyzed Synthesis

Although primarily studied for dehalogenation, the enzyme LinB from Sphingobium japonicum UT26 demonstrates enantioselective activity toward this compound . This biocatalytic method could theoretically be reversed under engineered conditions to synthesize enantiomerically enriched product.

Key Findings :

-

LinB preferentially hydrolyzes the secondary bromide in rac-1,3-dibromobutane, yielding (S)-4-bromobutan-2-ol with 87% enantiomeric excess (ee) .

-

A two-step enzymatic process might enable regioselective bromination, though this remains speculative without experimental validation.

Physicochemical Properties and Characterization

Structural and Spectral Data

Critical properties of this compound, as documented in experimental databases :

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₄H₈Br₂ | — |

| Molar Mass | 215.92 g/mol | Mass Spectrometry |

| Density (20°C) | 1.800 g/mL | Pycnometry |

| Refractive Index (nD²⁰) | 1.510 | Abbe Refractometer |

| Dipole Moment | 1.93 D | Dielectric Analysis |

| Boiling Point | 175°C | Distillation |

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 1.95 (m, 2H, CH₂), 2.45 (m, 1H, CH), 3.55 (t, 2H, BrCH₂).

-

¹³C NMR : δ 34.2 (CH₂), 40.1 (CH), 48.7 (BrCH₂).

Chemical Reactions Analysis

Cyclization Reactions

a. Formation of Methylcyclopropane:

When heated with zinc dust in ethanol, 1,3-dibromobutane undergoes reductive elimination to form methylcyclopropane. This reaction parallels the classic Freund cyclopropane synthesis observed with 1,3-dibromopropane . The mechanism involves:

-

Electron transfer from Zn, generating a carbanion intermediate.

-

Intramolecular SN2 displacement of the second bromide, enabling cyclization.

-

Stereochemical flexibility , as orbital alignment dictates whether carbanion or diradical pathways dominate .

b. Cyclobutane Formation:

Electrochemical reduction of this compound in dimethylformamide (DMF) at a mercury cathode yields cyclobutane derivatives, though in lower yields (~29%) compared to cyclopropane systems . The reaction is limited by competing protonation of the carbanion intermediate.

Nucleophilic Substitution Reactions

a. Sequential Hydrolysis:

Enzymatic dehalogenation by Sphingobium japonicum LinB selectively removes bromine atoms:

-

First hydrolysis targets the secondary bromide (C2), producing (S)-4-bromobutan-2-ol with up to 87% enantiomeric excess (ee).

-

Second hydrolysis occurs at the primary bromide (C4), yielding (S)-butane-1,3-diol (35% ee) .

b. Metathesis with Silver Triflate:

this compound reacts with AgOTf in benzene to form 1,3-bis(triflate)butane via sequential SN2 displacements. Key observations:

-

Anchimeric assistance by triflate groups stabilizes intermediates .

-

Reactivity trend : Lower homologs (C3–C4) exhibit faster cyclization than longer-chain derivatives .

Elimination Reactions

Dehydrohalogenation under basic conditions (e.g., KOH/ethanol) produces 1,3-butadiene as the primary alkene. Competing pathways may yield:

Biochemical Transformations

Metabolism in Rats:

this compound undergoes glutathione (GSH) conjugation, forming N-acetyl-S-(1-bromo-3-propyl)-cysteine as a urinary metabolite. Key findings:

-

Biliary excretion of sulfur-containing metabolites occurs.

Comparative Reaction Data

Mechanistic Considerations

-

Carbanion vs. Diradical Pathways : Cyclopropane formation may proceed via carbanion intermediates in aprotic solvents (e.g., DMF) but shifts to diradical mechanisms in protic solvents like ethanol .

-

Steric Effects : Bulky substituents (e.g., in 2,6-dibromobornane) hinder SN2 cyclization, favoring alternative mechanisms .

Scientific Research Applications

Chemical Synthesis

1,3-Dibromobutane is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Electrophilic Addition : It can be synthesized from 1,3-butadiene through electrophilic addition reactions with bromine. This transformation is crucial for producing saturated compounds from unsaturated precursors .

- Synthesis of Chiral Compounds : The compound serves as a substrate for dehalogenation reactions catalyzed by haloalkane dehalogenases. These enzymes facilitate the hydrolytic dehalogenation of this compound to yield chiral products, which are valuable in pharmaceutical applications .

Biochemical Applications

This compound has been studied for its role in biochemistry:

- Dehalogenation Studies : Research has shown that this compound can be effectively dehalogenated by specific bacterial enzymes, such as LinB from Sphingobium japonicum. This process is significant for bioremediation efforts targeting halogenated organic compounds .

- Enzyme Kinetics : The kinetics of dehalogenation reactions involving this compound have been analyzed to understand the efficiency and mechanism of enzyme action. Such studies contribute to the development of biocatalysts for industrial applications .

Environmental Chemistry

The environmental impact and remediation potential of this compound are notable:

- Pollutant Degradation : As a halogenated compound, this compound can persist in the environment. Understanding its degradation pathways through microbial action is crucial for developing effective bioremediation strategies .

- Toxicity Assessments : Studies have indicated that this compound exhibits toxic effects on aquatic organisms and can cause skin and eye irritation in humans. This raises concerns regarding its environmental persistence and necessitates careful handling during research and application .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1,3-dibromobutane primarily involves its reactivity as an alkylating agent. The bromine atoms in the compound are highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This property makes it useful in various substitution and elimination reactions .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Structural Isomers of Dibromobutane

Dibromobutane has four positional isomers: 1,2- , 1,3- , 1,4- , and 2,3-dibromobutane . Their distinct bromine positions lead to differences in reactivity, physical properties, and applications.

Table 1: Physical Properties of Dibromobutane Isomers

This compound

- Cyclopropane Synthesis : Reacts with sodium in intramolecular Wurtz reactions to form cyclopropane derivatives in high yields (~70–90%). This contrasts with 1,4-dibromobutane , which produces negligible cyclobutane due to unfavorable ring strain .

- Pharmaceutical Intermediates : Used to synthesize nitrogen-containing derivatives of betulinic acid, a scaffold for anticancer agents .

1,4-Dibromobutane

- Polymer Chemistry : Induces long-range 3D ordering in poly(2-vinylpyridine) chains .

- Pharmaceuticals : Intermediate for antidepressants (e.g., Bifemelane) and deuterated analogs for metabolic studies .

1,2-Dibromobutane and 2,3-Dibromobutane

- 1,2-Dibromobutane: Limited synthetic utility due to competing elimination reactions.

- 2,3-Dibromobutane : Primarily used in materials science and safety studies; its vicinal bromine atoms increase toxicity risks (irritant, hazardous decomposition products) .

Key Research Findings

Isotopic Labeling Studies

Deuterated 1,4-dibromobutane-1,1,4,4-D₄ (CAS 36684-45-4) is used to study isotopic effects on reaction mechanisms and drug metabolism, revealing slower metabolic pathways due to deuterium’s kinetic isotope effect .

Comparative Reaction Yields

Biological Activity

1,3-Dibromobutane is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound (C4H8Br2) is a dibrominated alkane that is primarily used as an intermediate in organic synthesis. Its structure consists of a four-carbon chain with bromine atoms attached to the first and third carbon atoms. This configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against human breast cancer cells (MCF-7) and liver cancer cells (HepG2). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis.

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival, this compound effectively reduces tumor cell proliferation.

- Membrane Disruption : The lipophilic nature of this compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

A notable case study involved the use of this compound in a synthetic pathway to develop novel anticancer agents. Researchers synthesized derivatives of this compound and tested their biological activities. One derivative showed enhanced cytotoxic effects compared to the parent compound, indicating that structural modifications can significantly influence biological outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,3-Dibromobutane in a laboratory setting?

- Synthesis : The compound can be synthesized via bromination of 1,3-butadiene using HBr under controlled conditions. Purification is typically achieved through fractional distillation under inert atmospheres to avoid decomposition.

- Characterization : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5 column to confirm purity (>98%) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Key NMR signals include δ ~3.5 ppm (multiplet for Br-adjacent CH₂) and δ ~1.8 ppm (multiplet for central CH₂) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use nitrile gloves, chemical-resistant goggles, and work in a fume hood. The compound is classified as Xi (irritant) with hazard code R36/38 (eye/skin irritation). In case of exposure, rinse eyes with water for 15 minutes (S26) and use emergency showers for skin contact. Store in amber glass bottles away from light and oxidizing agents .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 1,2- or 1,4-dibromobutane) experimentally?

- Analytical Differentiation : Employ ¹³C NMR to identify unique carbon environments. For example, this compound exhibits two distinct Br-adjacent carbons, whereas 1,2- and 1,4-isomers show symmetry-related signals. Boiling point discrepancies (101.6°C vs. 175°C in conflicting reports) may indicate isomer impurities; validate via GC retention time comparisons .

Advanced Research Questions

Q. How does the steric and electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Reactivity Insights : The 1,3-dibromo configuration creates steric hindrance, favoring elimination over nucleophilic substitution in polar aprotic solvents. Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal partial positive charge localization on C1 and C3, making these sites reactive in Suzuki-Miyaura couplings. Compare with 1,4-dibromobutane, which shows slower kinetics due to reduced steric strain .

Q. How can researchers resolve discrepancies in reported thermodynamic properties, such as boiling points?

- Data Validation : Conflicting boiling points (101.6°C vs. 175°C) may arise from impurities or isomer co-elution. Validate purity via differential scanning calorimetry (DSC) and correlate with vapor pressure data using the Clausius-Clapeyron equation. Cross-reference with high-resolution mass spectrometry (HRMS) to rule out contaminants .

Q. What computational approaches are optimal for modeling the conformational dynamics of this compound?

- Modeling Strategies : Use molecular dynamics (MD) simulations in solvents like dichloromethane to analyze gauche and anti conformers. Density Functional Theory (DFT) can predict rotational barriers (~2-3 kcal/mol for C-C bond rotation). Software packages like Gaussian or ORCA are recommended for energy minimization and transition state analysis .

Q. How does this compound perform as a crosslinker in polymer chemistry compared to other dibromoalkanes?

- Application Insights : Its 1,3-configuration enables controlled crosslinking in polyurethane systems due to balanced reactivity and spacing. In contrast, 1,4-dibromobutane forms rigid networks, while 1,2-dibromobutane may induce branching. Monitor reaction kinetics via rheometry and confirm crosslink density using swelling experiments in toluene .

Q. Methodological Notes

- Contradiction Analysis : When encountering conflicting data (e.g., boiling points), systematically compare experimental conditions (pressure, purity) and validate with orthogonal techniques (e.g., DSC for phase transitions).

- Safety-Critical Design : Incorporate real-time gas sensors (e.g., for HBr off-gassing) in reaction setups to mitigate risks during high-temperature syntheses.

Properties

IUPAC Name |

1,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGUVQDFJHPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870455 | |

| Record name | Butane, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-80-2 | |

| Record name | 1,3-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.